molecular formula C19H20N4O6S B2531882 methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate CAS No. 892624-28-1

methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate

Cat. No.: B2531882
CAS No.: 892624-28-1
M. Wt: 432.45
InChI Key: DCKJDZVLSRLLNO-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate is a complex organic compound that features a quinoxaline moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler quinoxaline derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-((3-(methylsulfonamido)quinoxalin-2-yl)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline moiety and sulfonamide group contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-27-15-9-11(19(24)29-3)14(10-16(15)28-2)22-17-18(23-30(4,25)26)21-13-8-6-5-7-12(13)20-17/h5-10H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKJDZVLSRLLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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